Delta-Valerolactone

Description

delta-Valerolactone has been reported in Clerodendrum mandarinorum and Aspalathus linearis with data available.

Structure

3D Structure

Properties

IUPAC Name |

oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJPLYNZGCXSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26354-94-9 | |

| Record name | Poly-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26354-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044438 | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

542-28-9, 26354-94-9 | |

| Record name | δ-Valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-delta-valerolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026354949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Valerolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | δ-valerolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTA-VALEROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V1X9149L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Delta-Valerolactone chemical properties and structure"

An In-depth Technical Guide to δ-Valerolactone: Chemical Properties, Structure, and Applications

Foreword

This technical guide provides a comprehensive overview of delta-valerolactone (δ-VL), a versatile cyclic ester with significant applications in polymer chemistry, materials science, and drug development. As a senior application scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of δ-VL's fundamental chemical properties, structure, synthesis, and reactivity. The guide emphasizes the practical application of this knowledge, offering insights into experimental design and methodology.

Introduction to δ-Valerolactone

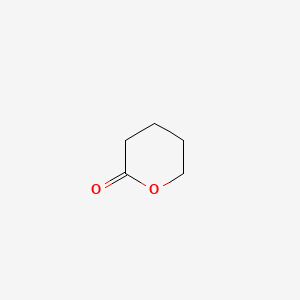

δ-Valerolactone, systematically named oxan-2-one or tetrahydro-2H-pyran-2-one, is a six-membered cyclic ester, or lactone.[1][2] Its structure consists of a five-carbon chain and an oxygen atom forming the heterocyclic ring, with a carbonyl group at the C1 position.[3] This seemingly simple molecule is a cornerstone monomer for the synthesis of biodegradable and biocompatible aliphatic polyesters, most notably poly(δ-valerolactone) (PVL).[4] The growing interest in sustainable and biomedical materials has propelled δ-VL into the forefront of research, particularly in the development of drug delivery systems, tissue engineering scaffolds, and environmentally benign plastics.[5][6][7]

The significance of δ-VL lies in its ability to undergo controlled ring-opening polymerization (ROP), yielding polyesters with tunable mechanical and thermal properties.[5][8] Furthermore, its biocompatibility and biodegradability make it an attractive building block for biomedical applications, where it can break down into non-toxic metabolites within the body.[4] This guide will delve into the core chemical principles that govern the behavior of δ-VL, providing a robust foundation for its innovative application.

Chemical Structure and Physicochemical Properties

The chemical behavior of δ-valerolactone is a direct consequence of its molecular structure. The six-membered ring is not planar and adopts a chair or boat conformation to minimize steric strain. The ester group within the ring introduces polarity and a site for nucleophilic attack, which is central to its reactivity, particularly in polymerization reactions.

Molecular and Spectroscopic Data

A thorough understanding of δ-VL's spectroscopic signature is critical for its identification and characterization in experimental settings.

Table 1: Key Physicochemical and Spectroscopic Data for δ-Valerolactone

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [9] |

| Molecular Weight | 100.12 g/mol | [3][9] |

| CAS Number | 542-28-9 | [9][10] |

| Appearance | Colorless to slightly yellow liquid | [2][11] |

| Density | 1.079 g/mL at 25 °C | [1][11] |

| Melting Point | -13 °C | [1][12] |

| Boiling Point | 230 °C | [1][12] |

| Flash Point | 112 °C (233.6 °F) | [1][13] |

| Refractive Index (n²⁰/D) | 1.457 | [9][14] |

| ¹H NMR (C₆D₆, 600 MHz) | δ 1.08, 1.16, 2.08, 3.71 ppm | [15] |

| ¹³C NMR (C₆D₆) | δ 19.0, 22.2, 29.9, 68.8, 170.0 ppm | [15] |

| Infrared (IR) Spectrum | Characteristic C=O stretch ~1735 cm⁻¹ | [3][16] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Synthesis of δ-Valerolactone

The synthesis of δ-valerolactone can be achieved through various chemical pathways, with the choice of method often depending on the desired scale, purity, and availability of starting materials.

Baeyer-Villiger Oxidation of Cyclopentanone

A classic and widely employed method for the synthesis of δ-valerolactone is the Baeyer-Villiger oxidation of cyclopentanone.[4][17] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming the corresponding lactone. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are common oxidants for this transformation. The regioselectivity of the Baeyer-Villiger oxidation is generally high, with the oxygen atom preferentially inserting on the more substituted side of the carbonyl group.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclopentanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Dissolve m-CPBA (1.1 eq) in the same solvent and add it dropwise to the cyclopentanone solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude δ-valerolactone can be purified by vacuum distillation to yield a colorless liquid.

Bio-based Synthesis Routes

With an increasing emphasis on sustainable chemistry, bio-based routes to δ-valerolactone are gaining prominence. One such pathway involves the use of furfural, a biomass-derived platform chemical.[18] The conversion of furfural to δ-valerolactone typically proceeds through several steps, including hydrogenation and ring-rearrangement reactions. Another emerging bio-based approach is the dehydrogenation of 2-hydroxytetrahydropyran (HTHP), which can be derived from biomass.[4]

Key Reactions of δ-Valerolactone: Ring-Opening Polymerization

The most significant reaction of δ-valerolactone from a materials science and drug development perspective is its ring-opening polymerization (ROP). This process transforms the cyclic monomer into a linear polyester, poly(δ-valerolactone) (PVL). The ROP of δ-VL can be initiated by various catalytic systems, including cationic, anionic, and coordination-insertion mechanisms, allowing for precise control over the polymer's molecular weight, architecture, and end-group functionality.[8][19]

Mechanisms of Ring-Opening Polymerization

The choice of initiator and catalyst dictates the polymerization mechanism and, consequently, the properties of the resulting polymer.

-

Cationic ROP: Initiated by strong acids or electrophiles, cationic ROP proceeds via an activated monomer mechanism.[19] This method can be used to synthesize end-functionalized PVL by employing functional initiators.

-

Anionic ROP: Strong nucleophiles, such as alkoxides, can initiate the anionic ROP of δ-VL. This mechanism often leads to rapid polymerization but can be sensitive to impurities.

-

Coordination-Insertion ROP: This is one of the most common and controlled methods for δ-VL polymerization, often employing metal-based catalysts (e.g., tin, aluminum, zinc). The monomer coordinates to the metal center and is subsequently inserted into the metal-initiator bond. This mechanism allows for excellent control over molecular weight and dispersity, often leading to a "living" polymerization.[8]

-

Zwitterionic ROP: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the zwitterionic ROP of lactones.[20] The NHC attacks the lactone to form a zwitterionic intermediate that initiates polymerization.

Below is a diagram illustrating the general mechanism of coordination-insertion ring-opening polymerization.

Sources

- 1. δ-Valerolactone - Wikipedia [en.wikipedia.org]

- 2. This compound | 542-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C5H8O2 | CID 10953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 6. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 7. CN103288788A - this compound compounds, preparation method and application - Google Patents [patents.google.com]

- 8. Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. This compound | 542-28-9 [chemicalbook.com]

- 10. products.basf.com [products.basf.com]

- 11. Delta-Valerolactone542-28-9--Shanghai Lingde Chemical Technology Co.,Ltd. [shldchem.com]

- 12. parchem.com [parchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound CAS#: 542-28-9 [m.chemicalbook.com]

- 15. Solved The 1H and 13C NMR spectra of δ-valerolactone | Chegg.com [chegg.com]

- 16. This compound(542-28-9) IR Spectrum [m.chemicalbook.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of δ-Valerolactone from Renewable Resources

Abstract

δ-Valerolactone (DVL) is a pivotal, biomass-derivable monomer essential for producing high-performance, biodegradable polyesters like poly(δ-valerolactone) (PVL).[1][2] The increasing demand for sustainable polymers in biomedical and pharmaceutical sectors has intensified research into renewable DVL synthesis routes, moving away from hazardous and expensive fossil-fuel-based methods.[1] This guide provides an in-depth technical overview of the primary catalytic and biocatalytic pathways for synthesizing DVL from key renewable platform chemicals, including levulinic acid and furfural. We will explore the underlying reaction mechanisms, present detailed experimental protocols, offer comparative data on catalytic performance, and discuss the current challenges and future outlook for biorefinery-based DVL production.

Introduction: The Imperative for Renewable δ-Valerolactone

δ-Valerolactone is a five-carbon (C5) cyclic ester, or lactone, that serves as a critical building block for advanced materials. Its ring-opening polymerization yields poly(δ-valerolactone) (PVL), a biocompatible and biodegradable polyester with exceptional mechanical properties, such as high tensile strength, making it superior to commodity plastics like HDPE.[1][2] These characteristics make PVL highly valuable for applications in tissue engineering, implantable drug delivery systems, and bone grafts.[1][3]

Traditionally, DVL is produced from petroleum feedstocks through multi-step, often hazardous processes, such as the Baeyer-Villiger oxidation of cyclopentanone, which itself is derived from adipic acid.[1][4] The reliance on fossil fuels and toxic reagents like peroxyacids presents significant environmental and economic challenges.[1]

Lignocellulosic biomass, the most abundant renewable organic carbon source, offers a sustainable alternative.[5][6] Biomass can be deconstructed into platform molecules rich in C5 and C6 sugars, which are then catalytically converted into versatile precursors like furfural and levulinic acid (LA).[6][7] These molecules are the primary starting points for the green synthesis of DVL, forming the cornerstone of a more sustainable chemical industry.

Primary Catalytic Pathways from Biomass Precursors

The conversion of biomass into DVL involves multi-step catalytic cascades. The two most prominent and well-researched pathways begin with furfural (from hemicellulose) and levulinic acid (from cellulose).

Pathway I: From Furfural via 1,5-Pentanediol (1,5-PDO)

Furfural, readily produced from the dehydration of C5 sugars (e.g., xylose), is a cornerstone of biorefining.[1] The conversion to DVL proceeds through the key intermediate 1,5-pentanediol.

Mechanism & Key Steps:

-

Hydrogenation/Hydrogenolysis of Furfural: The initial step involves the reduction of furfural to produce intermediates like furfuryl alcohol, followed by hydrogenolysis and ring-opening to yield 1,5-pentanediol (1,5-PDO). This complex transformation requires bifunctional catalysts possessing both metal sites for hydrogenation and acidic sites for C-O bond cleavage.

-

Selective Dehydrogenation of 1,5-PDO: The final and critical step is the selective aerobic oxidative dehydrogenation of 1,5-PDO to DVL. This reaction must be carefully controlled to favor intramolecular cyclization over intermolecular side reactions.

Catalytic Systems:

-

Pt/Nb₂O₅: This catalyst has shown promise for the oxidative conversion of 1,5-PDO.[8][9] The positively charged platinum species (Ptδ+), resulting from strong metal-support interactions, facilitate the primary dehydrogenation, while Lewis acid sites on the niobia support promote the subsequent cyclization to DVL.[8][9]

-

Copper-based Catalysts (e.g., CuO/ZnO-Al₂O₃): Copper catalysts are a cost-effective alternative for the gas-phase catalytic dehydrogenation of 1,5-PDO.[10][11] These systems can achieve high yields (>98%) of DVL under optimized conditions (e.g., 230-270 °C).[12]

Diagram: Furfural to δ-Valerolactone Pathway

Caption: Conversion route from biomass-derived furfural to δ-valerolactone.

Pathway II: From Levulinic Acid (LA) via 1,4-Pentanediol (1,4-PDO)

Levulinic acid is a versatile platform chemical derived from the acidic treatment of C6 sugars (e.g., glucose from cellulose).[6][13] While its hydrogenation more commonly yields γ-valerolactone (GVL), a five-membered ring lactone, specific catalytic strategies can produce DVL's precursor, 1,4-pentanediol.[14][15][16]

Mechanism & Key Steps:

-

LA Hydrogenation to γ-Valerolactone (GVL): The first step is the well-established hydrogenation of LA to GVL. This typically occurs via a 4-hydroxypentanoic acid intermediate, followed by intramolecular esterification.[17] Numerous catalysts, including Ru-based and non-precious metal systems (Fe, Ni), are highly effective.[15][18][19]

-

GVL Hydrogenolysis to 1,4-Pentanediol (1,4-PDO): The five-membered GVL ring is then opened and further hydrogenated to form 1,4-pentanediol. This step is challenging and requires catalysts that can facilitate C-O bond cleavage without excessive C-C bond breaking.[20]

-

Dehydration and Cyclization (Hypothetical): The conversion of 1,4-PDO to DVL is less direct than the 1,5-PDO route and is not a primary industrial method. It would theoretically involve a selective dehydration and intramolecular cyclization, a pathway that is less favored and more complex than the dehydrogenation of 1,5-PDO. For this reason, the furfural-to-1,5-PDO route is generally considered more direct for DVL synthesis.

Note on Isomer Specificity: It is critical to distinguish between the synthesis of δ-valerolactone (DVL, a 6-membered ring) and the more commonly produced γ-valerolactone (GVL, a 5-membered ring). While both are valuable, only DVL serves as the direct monomer for PVL. Many reports on "valerolactone" from levulinic acid refer to GVL.[21][22][23][24]

Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers a highly selective and environmentally benign route to lactones using enzymes. The key enzymes for this transformation are Baeyer-Villiger monooxygenases (BVMOs).

Mechanism of Baeyer-Villiger Monooxygenases: BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[25] The reaction proceeds via a Criegee intermediate, analogous to the chemical Baeyer-Villiger oxidation, but occurs under mild aqueous conditions.[25][26]

Application to DVL Synthesis: The direct biocatalytic synthesis of DVL involves the oxidation of cyclopentanone.

-

Substrate: Cyclopentanone, which can potentially be derived from renewable sources.

-

Enzyme: A suitable BVMO.

-

Process: The enzyme utilizes a cofactor (like NADPH) and molecular oxygen to perform the oxidation, yielding DVL with high enantioselectivity.[25]

While elegant, this route's industrial viability depends on the sustainable production of cyclopentanone and the development of robust, cost-effective enzyme systems.

Diagram: Baeyer-Villiger Monooxygenase Catalytic Cycle

Caption: Workflow for continuous gas-phase synthesis of δ-valerolactone.

Challenges and Future Outlook

While significant progress has been made, the industrial-scale production of DVL from renewable resources faces several hurdles:

-

Catalyst Stability: Long-term catalyst stability, especially under hydrothermal conditions or in the presence of impurities from biomass streams, remains a major challenge. Deactivation by coking or sintering needs to be mitigated.

-

Process Economics: The overall cost of DVL production must be competitive with petroleum-based routes. This requires highly efficient, single-pass conversions, energy integration, and valorization of all process streams. T[5][27]echno-economic analyses for the related GVL show that feedstock and capital costs are major drivers. *[28][29] Separation and Purification: The energy-intensive separation of DVL from the reaction mixture (water, byproducts, unreacted substrate) can significantly impact the process economics.

Future research should focus on designing robust, non-precious metal catalysts, integrating the conversion steps into a seamless cascade process to minimize separations, and exploring novel biocatalytic routes with engineered enzymes for higher efficiency and broader substrate scope.

Conclusion

The synthesis of δ-valerolactone from renewable resources represents a critical advancement toward a sustainable polymer industry. Catalytic pathways starting from biomass-derived furfural offer the most direct and high-yielding route to DVL via the selective dehydrogenation of 1,5-pentanediol. While biocatalytic methods provide an elegant and highly selective alternative, they require further development to become economically viable. Overcoming challenges in catalyst design and process optimization will be key to unlocking the full potential of biomass as a feedstock for high-value, biodegradable materials, paving the way for a circular chemical economy.

References

-

Frontiers. (2022-03-06). Cascade Upgrading of Biomass-Derived Furfural to γ-Valerolactone Over Zr/Hf-Based Catalysts. Available from: [Link]

-

CNKI. Research Progress on Heterogenous Catalytic Conversion of Furfural to γ-Valerolactone by One-pot Reaction. Available from: [Link]

-

OSTI.GOV. (2023-08-25). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). Available from: [Link]

-

RSC Publishing. (2021-11-02). One-step upgrading of bio-based furfural to γ-valerolactone via HfCl4-mediated bifunctional catalysis. Available from: [Link]

-

PubMed Central. (2021-11-02). One-step upgrading of bio-based furfural to γ-valerolactone via HfCl4-mediated bifunctional catalysis. Available from: [Link]

-

MDPI. (2023-02-28). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts. Available from: [Link]

-

RSC Publishing. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions. Available from: [Link]

-

RSC Publishing. (2025-01-20). Green Catalytic Process for γ-Valerolactone Production from Levulinic Acid and Formic Acid. Available from: [Link]

-

Aalto University. (2022-05-01). Techno-economic evaluation of a biorefinery to produce γ-valerolactone. Available from: [Link]

-

MDPI. (2024-02-26). Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems. Available from: [Link]

-

Cambridge Open Engage. (2021-03-15). Facile and Selective Conversion of Levulinic Acid into γ-Valerolactone by Low-cost Fe and Ni Catalysts in Water. Available from: [Link]

-

ResearchGate. Bio-based synthesis of δ-valerolactone. Available from: [Link]

-

RSC Publishing. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions. Available from: [Link]

- Google Patents. (2024-05-21). A method for the catalytic dehydrogenation of 1,5-pentanediol to produce δ-valerolactone, and the catalyst and its preparation method.

-

Chemdad. This compound. Available from: [Link]

-

RSC Publishing. (2022-07-28). Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and dehydrogenation. Available from: [Link]

-

MDPI. (2023-12-29). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Available from: [Link]

-

NIH. (2018-08-14). Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid. Available from: [Link]

-

Wiley Online Library. (2010-02-28). Aqueous Phase Hydrogenation of Levulinic Acid to 1,4-Pentanediol. Available from: [Link]

-

RSC Publishing. (2025-01-20). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Available from: [Link]

-

ACS Publications. (2018-03-27). Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors. Available from: [Link]

-

MDPI. (2024-03-20). Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst. Available from: [Link]

-

ACS Publications. (2022-04-19). Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. Available from: [Link]

-

ResearchGate. Synthesis of γ-valerolactone from different biomass-derived feedstocks: Recent advances on reaction mechanisms and catalytic systems. Available from: [Link]

-

UU Research Portal. (2017-09-28). Hydrogenation of levulinic acid to γ-valerolactone over anatase-supported Ru catalysts. Available from: [Link]

-

ResearchGate. (2022-01-01). Process design and techno-economic evaluation for catalytic production of cellulosic γ-Valerolactone using lignin derived propyl guaiacol. Available from: [Link]

-

PubMed. (2015-10-01). [Preparation of δ-Valerolactone and Its Spectral Analysis]. Available from: [Link]

-

MDPI. (2016-12-09). Support Screening Studies on the Hydrogenation of Levulinic Acid to γ-Valerolactone in Water Using Ru Catalysts. Available from: [Link]

-

ResearchGate. Switching production of γ-valerolactone and 1,4-pentanediol from ethyl levulinate via tailoring alkaline sites of CuMg catalyst and hydrogen solubility in reaction medium. Available from: [Link]

-

ResearchGate. Development of poly(epsilon-caprolactone-co-L-lactide) and poly(epsilon-caprolactone-co-delta-valerolactone) as new degradable binder used for antifouling paint. Available from: [Link]

-

Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]

-

ResearchGate. Selective production of γ-valerolactone or 1,4-pentanediol from levulinic acid/esters over Co-based catalyst: Importance of the synergy of hydrogenation sites and acidic sites. Available from: [Link]

-

ResearchGate. (2022-03-01). Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), 2-methyltetrahydrofuran (2-MTHF) and 5-hydroxymethylfurfural (5-HMF) from spruce. Available from: [Link]

-

RSC Publishing. (2014-04-14). Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent. Available from: [Link]

-

Frontiers. (2019-12-17). Vapor-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone Over Bi-Functional Ni/HZSM-5 Catalyst. Available from: [Link]

-

MDPI. (2022-08-10). Biodegradable Polymers: Properties, Applications, and Environmental Impact. Available from: [Link]

-

MDPI. (2021-08-11). Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. Available from: [Link]

-

RSC Publishing. (2020-03-02). Hydrogenation of levulinic acid to γ-valerolactone over single-atom Pt confined in Sn-modified MIL-101(Fe). Available from: [Link]

-

ResearchGate. (2022-04-19). Techno-Economic Assessment of Conceptual Design for Gamma-Valerolactone Production over a Bifunctional Zr–Al–Beta Catalyst. Available from: [Link]

-

ACS Publications. (2019-10-25). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. Available from: [Link]

-

MDPI. (2022-12-23). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Available from: [Link]

-

Scite.ai. Study of biodegradability of poly(δ‐valerolactone‐co‐L‐lactide)s. Available from: [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]

-

ResearchGate. Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Available from: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 3. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. acris.aalto.fi [acris.aalto.fi]

- 6. Green catalytic process for γ-valerolactone production from levulinic acid and formic acid - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03345K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. CN119798199B - A method for the catalytic dehydrogenation of 1,5-pentanediol to produce δ-valerolactone, and the catalyst and its preparation method. - Google Patents [patents.google.com]

- 11. [Preparation of δ-Valerolactone and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential [mdpi.com]

- 14. Frontiers | Cascade Upgrading of Biomass-Derived Furfural to γ-Valerolactone Over Zr/Hf-Based Catalysts [frontiersin.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research-portal.uu.nl [research-portal.uu.nl]

- 20. researchgate.net [researchgate.net]

- 21. journals.caf.ac.cn [journals.caf.ac.cn]

- 22. One-step upgrading of bio-based furfural to γ-valerolactone via HfCl4-mediated bifunctional catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. One-step upgrading of bio-based furfural to γ-valerolactone via HfCl4-mediated bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

The Energetic Landscape of Poly(δ-Valerolactone): A Thermodynamic Guide to Ring-Opening Polymerization

Abstract

The ring-opening polymerization (ROP) of δ-valerolactone (δ-VL) presents a compelling pathway to the synthesis of poly(δ-valerolactone) (PVL), a biodegradable and biocompatible polyester with significant potential in biomedical and pharmaceutical applications. The successful and controlled synthesis of PVL is, however, fundamentally governed by the thermodynamics of the polymerization process. This technical guide provides an in-depth exploration of the thermodynamic properties that dictate the polymerizability of δ-valerolactone, offering researchers, scientists, and drug development professionals a comprehensive understanding of the interplay between enthalpy, entropy, and Gibbs free energy in this critical reaction. We will delve into the theoretical underpinnings, experimental determination of key parameters, and the practical implications for achieving high-yield, controlled polymer synthesis.

Introduction: The Thermodynamic Imperative in δ-Valerolactone Polymerization

The transformation of a cyclic monomer, such as δ-valerolactone, into a long-chain polymer is a dynamic equilibrium process.[1] The feasibility and extent of this transformation are dictated by the change in Gibbs free energy (ΔGp), which is a function of the enthalpic (ΔHp) and entropic (ΔSp) contributions to the reaction.[2] The polymerization proceeds spontaneously only when ΔGp is negative.[3] For the ring-opening polymerization of many cyclic monomers, this delicate balance is particularly sensitive to reaction conditions, making a thorough understanding of the underlying thermodynamics not just advantageous, but essential for rational polymer design and synthesis.

The polymerization of δ-valerolactone is a prime example of this thermodynamic control. Unlike highly strained small-ring lactones, the six-membered ring of δ-valerolactone possesses a moderate ring strain, leading to a less exothermic polymerization.[4] Consequently, the entropic penalty associated with the loss of translational freedom upon polymerization plays a more significant role, making the overall process highly sensitive to temperature.[2][4]

This guide will systematically dissect the thermodynamic landscape of δ-valerolactone polymerization, providing a foundational understanding for researchers seeking to harness this versatile monomer for advanced applications.

The Core Thermodynamic Parameters: A Deeper Dive

The spontaneity of δ-valerolactone polymerization is governed by the Gibbs free energy of polymerization (ΔGp), defined by the classical equation:

ΔGp = ΔHp - TΔSp [2]

Where:

-

ΔGp is the Gibbs free energy of polymerization.

-

ΔHp is the enthalpy of polymerization.

-

ΔSp is the entropy of polymerization.

-

T is the absolute temperature in Kelvin.

A negative ΔGp indicates that polymerization is thermodynamically favorable.[3] Let's explore the individual components in the context of δ-valerolactone.

Enthalpy of Polymerization (ΔHp): The Driving Force of Ring Strain Relief

The enthalpy of polymerization for cyclic monomers is largely driven by the release of ring strain.[3] The six-membered δ-valerolactone ring exists in a puckered conformation to minimize torsional and angle strain. While more stable than smaller lactones like γ-butyrolactone, it still possesses a degree of ring strain that is relieved upon ring-opening to form the more stable, linear ester linkages of the polymer chain.[5]

This release of strain results in an exothermic reaction, meaning ΔHp is negative . The magnitude of this exothermicity is a direct measure of the ring strain. For unsubstituted δ-valerolactone, the enthalpy of polymerization is a key factor favoring the formation of the polymer.[4] It is important to note that substituents on the lactone ring can influence the ring strain and, consequently, the enthalpy of polymerization.[6]

Entropy of Polymerization (ΔSp): The Organizational Penalty

Polymerization inherently involves the conversion of many small, independently moving monomer molecules into a single, long polymer chain. This process leads to a significant decrease in the translational degrees of freedom, resulting in a more ordered system.[7] Consequently, the entropy of polymerization (ΔSp) for δ-valerolactone is negative .[7]

This negative entropy change acts as a thermodynamic barrier to polymerization. The magnitude of this entropic penalty is influenced by factors such as the rigidity of the monomer and the resulting polymer chain.

Gibbs Free Energy (ΔGp) and the Concept of Equilibrium

The interplay between the favorable negative enthalpy and the unfavorable negative entropy determines the overall sign and magnitude of ΔGp. At lower temperatures, the -TΔSp term is smaller, and the negative ΔHp dominates, making ΔGp negative and favoring polymerization.[4] However, as the temperature increases, the -TΔSp term becomes more significant and positive, eventually counteracting the negative enthalpy change.[4]

This temperature dependence leads to the establishment of an equilibrium between the monomer and the polymer, a characteristic feature of δ-valerolactone polymerization.[1] At equilibrium, there will be a certain concentration of unreacted monomer, known as the equilibrium monomer concentration ([M]eq) .[2]

The Ceiling Temperature (Tc): A Critical Polymerization Threshold

The temperature at which the Gibbs free energy of polymerization becomes zero (ΔGp = 0) is known as the ceiling temperature (Tc) . Above this temperature, the polymerization is no longer thermodynamically favorable, and depolymerization will dominate.[8] The ceiling temperature can be calculated using the following equation, derived from the Gibbs free energy equation at equilibrium:

Tc = ΔHp / (ΔSp + R ln[M]eq)

Where R is the ideal gas constant.[2]

For bulk polymerization, where the initial monomer concentration is high, a simplified estimation of Tc is often used:

Tc ≈ ΔHp / ΔSp

The ceiling temperature is a crucial parameter for any practitioner of δ-valerolactone polymerization. It dictates the upper limit of the reaction temperature to achieve polymer formation. For instance, the ceiling temperature for δ-decalactone has been calculated to be 141 °C in bulk.[1]

Experimental Determination of Thermodynamic Parameters

Accurate determination of the thermodynamic parameters for δ-valerolactone polymerization is critical for predicting its behavior and optimizing reaction conditions. Two primary experimental techniques are employed for this purpose.

Calorimetry

Calorimetry provides a direct measurement of the heat evolved during the polymerization reaction, allowing for the determination of the enthalpy of polymerization (ΔHp).[9][10] Techniques like differential scanning calorimetry (DSC) can be used to monitor the heat flow during the polymerization process.[11] By integrating the heat flow over the course of the reaction, the total heat of polymerization can be calculated.

Equilibrium Monomer Concentration Measurement

This method involves allowing the polymerization to reach equilibrium at various temperatures. The equilibrium monomer concentration ([M]eq) at each temperature is then determined using techniques such as 1H NMR spectroscopy.[2][12] A plot of ln[M]eq versus 1/T (a van't Hoff plot) yields a straight line, from which both ΔHp and ΔSp can be determined using the following relationship:

ln[M]eq = ΔHp / (RT) - ΔSp / R [2]

This method is powerful as it provides both the enthalpic and entropic contributions from a single set of experiments.

Factors Influencing the Thermodynamics of δ-Valerolactone Polymerization

The thermodynamic landscape of δ-valerolactone polymerization is not static and can be significantly influenced by several factors.

Substituents on the Lactone Ring

The presence of substituents on the δ-valerolactone ring can have a profound effect on the thermodynamics of polymerization. Substituents can alter the ring strain and the conformational entropy of both the monomer and the resulting polymer.[6] For example, a study on β-acetoxy-δ-methylvalerolactone reported an enthalpy of polymerization (ΔHp) of -25 ± 2 kJ mol-1 and an entropy of polymerization (ΔSp) of -81 ± 5 J mol-1 K-1.[13]

Solvent Effects

The choice of solvent can also impact the thermodynamic parameters. Solvents can interact differently with the monomer and the polymer, altering their relative stabilities and thus shifting the polymerization equilibrium.[8][14] This effect can be harnessed to tune the ceiling temperature and achieve polymerization under conditions where it might otherwise be unfavorable.

Tabulated Thermodynamic Data

The following table summarizes representative thermodynamic data for the polymerization of δ-valerolactone and a substituted derivative.

| Monomer | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Method | Reference |

| δ-Valerolactone | -17.1 | -54 | Bulk Polymerization | [1] |

| β-acetoxy-δ-methylvalerolactone | -25 ± 2 | -81 ± 5 | Bulk Polymerization | [13] |

| δ-Valerolactone | -3 kcal/mol (~ -12.6 kJ/mol) | - | Not specified | [4] |

Note: The values can vary depending on the experimental conditions (e.g., bulk vs. solution, solvent type, temperature) and the analytical method used.

Experimental Protocol: Determination of Thermodynamic Parameters via Equilibrium Monomer Concentration

This section provides a generalized, step-by-step methodology for determining the thermodynamic parameters of δ-valerolactone polymerization.

Objective: To determine the enthalpy (ΔHp) and entropy (ΔSp) of δ-valerolactone polymerization by measuring the equilibrium monomer concentration at various temperatures.

Materials:

-

δ-Valerolactone (high purity, distilled)

-

Initiator (e.g., benzyl alcohol)

-

Catalyst (e.g., tin(II) 2-ethylhexanoate (Sn(Oct)2) or an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD))[14]

-

Anhydrous solvent (e.g., toluene or γ-valerolactone (GVL))[8][14]

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vials with septa

-

Constant temperature baths or heating blocks

-

1H NMR spectrometer

-

Deuterated solvent for NMR (e.g., CDCl3)

Workflow Diagram:

Caption: Workflow for the experimental determination of thermodynamic parameters.

Procedure:

-

Preparation:

-

Purify δ-valerolactone by distillation over a drying agent like calcium hydride to remove any water or impurities.

-

Prepare stock solutions of the initiator and catalyst in the chosen anhydrous solvent.

-

Under an inert atmosphere (e.g., in a glovebox), add the purified δ-valerolactone, solvent, initiator, and catalyst to several reaction vials. The initial monomer concentration ([M]0) should be consistent across all vials.

-

-

Equilibration:

-

Place the sealed reaction vials in constant temperature baths or heating blocks set to a range of different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

-

Allow the reactions to proceed for a sufficient amount of time to ensure that equilibrium is reached. The required time will depend on the temperature and catalyst system and may need to be determined empirically.

-

-

Quenching and Analysis:

-

After the equilibration period, rapidly quench the reactions by cooling the vials in an ice bath.

-

Take an aliquot from each reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3) for 1H NMR analysis.

-

Acquire the 1H NMR spectrum for each sample.

-

-

Data Processing:

-

Determine the equilibrium monomer concentration ([M]eq) for each temperature by integrating the characteristic proton signals of the monomer and the polymer repeating unit in the 1H NMR spectra.

-

Create a van't Hoff plot by plotting the natural logarithm of the equilibrium monomer concentration (ln[M]eq) against the reciprocal of the absolute temperature (1/T).

-

Perform a linear regression on the data points. The slope of the line will be equal to ΔHp/R, and the y-intercept will be equal to -ΔSp/R.

-

Calculate ΔHp and ΔSp from the slope and intercept of the plot.

-

Conclusion: Harnessing Thermodynamics for Advanced Polymer Synthesis

The ring-opening polymerization of δ-valerolactone is a thermodynamically controlled process, where the delicate balance between a favorable enthalpy of polymerization and an unfavorable entropy of polymerization dictates the feasibility and outcome of the reaction. A comprehensive understanding of these thermodynamic principles, particularly the concepts of equilibrium monomer concentration and ceiling temperature, is paramount for the rational design and synthesis of poly(δ-valerolactone) with desired properties. By carefully considering the influence of factors such as temperature, monomer structure, and solvent, researchers can effectively navigate the energetic landscape of this important polymerization reaction to develop advanced biomaterials for a wide range of applications in the pharmaceutical and biomedical fields.

References

- Sajjad, H., Prebihalo, E. A., Tolman, W. B., & Reineke, T. M. (2021).

-

Gibbs free energy profiles (in kcal/mol) for the initiation stages of ROP of δ‐valerolactone with the metal acetate complexes of Sn (a), Pb (b), Cd (c). - ResearchGate. (n.d.). Retrieved from [Link]

- Supporting Information for: Chemical recycling to monomer. (2023). The Royal Society of Chemistry.

-

Thermodynamics of α-angelicalactone polymerization. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. (n.d.). PMC - NIH. Retrieved from [Link]

- Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231.

- Chemical recycling to monomer. (2023). Polymer Chemistry.

- Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability. (2020). Polymer Chemistry.

- Thermodynamics and Kinetics of Ring-Opening Polymeriz

- Thermodynamic Control of the Polymerizability of Five-, Six-, and Seven-Membered Lactones. (2009).

- Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applic

- 3.

- More than ring-strain: revisiting the definition of enthalpy in ring-opening polymeriz

- Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PMC - NIH.

- Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. (n.d.).

- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. (n.d.). NIH.

- Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). (n.d.). OSTI.GOV.

- Polymerization of 6‐methyl‐δ‐valerolactone and pioneer attempts of the... (n.d.).

- A Calorimetric Study of the Self-polymerization of a Commercial Monomer: an Incident Investig

- Why delta-valerolactone polymerizes and gamma-butyrolactone does not. (2008). PubMed.

- Ring-opening Copolymerization Thermodynamics and Kinetics of γ-valerolactone/ϵ-caprolactone. (2018). PubMed.

-

Room‐Temperature Ring‐Opening Polymerization of δ‐Valerolactone and ϵ‐Caprolactone Caused by Uptake into Porous Pillar[6]arene Crystals. (n.d.). ResearchGate.

- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production (Journal Article). (n.d.). OSTI.GOV.

- Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. (n.d.). NIH.

-

Room-Temperature Ring-Opening Polymerization of δ-Valerolactone and ϵ-Caprolactone Caused by Uptake into Porous Pillar[6]arene Crystals. (2022). PubMed.

- Polymerization of δ‐valerolactone and preparation of a thermostable derivative from its polyester (1965). (n.d.). SciSpace.

- Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. (n.d.). Polymer Chemistry (RSC Publishing).

Sources

- 1. Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00270D [pubs.rsc.org]

- 2. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Why this compound polymerizes and gamma-butyrolactone does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. More than ring-strain: revisiting the definition of enthalpy in ring-opening polymerization - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00060B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]

- 12. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. rsc.org [rsc.org]

"biodegradability and biocompatibility of poly(Delta-Valerolactone)"

An In-Depth Technical Guide to the Biodegradability and Biocompatibility of Poly(δ-Valerolactone)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of poly(δ-valerolactone) (PVL), a promising aliphatic polyester for the biomedical field. We will delve into the critical attributes of its biodegradability and biocompatibility, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a deep, mechanistic understanding of PVL's behavior in biological systems.

Introduction: The Case for Poly(δ-valerolactone)

Aliphatic polyesters have become cornerstone materials in medical applications due to their capacity for in-vivo degradation into non-toxic metabolites.[1][2] While polymers like polylactide (PLA) and poly(ε-caprolactone) (PCL) are well-established, poly(δ-valerolactone) (PVL) presents a unique combination of properties that merit closer examination.[2]

PVL is a semi-crystalline polyester synthesized through the ring-opening polymerization (ROP) of the δ-valerolactone monomer.[3] It shares structural similarities with PCL but possesses distinct thermal and mechanical properties.[4][5] Its key characteristics for biomedical applications include:

-

Inherent Biodegradability: The ester backbone is susceptible to hydrolysis, allowing the polymer to break down in aqueous environments like the human body.[1][6]

-

Established Biocompatibility: PVL generally exhibits low cytotoxicity, making it a suitable candidate for devices and formulations that come into direct contact with tissues.[4][7]

-

Tunable Properties: Through copolymerization with other monomers (like lactide or caprolactone) or by altering its molecular weight, the degradation rate and mechanical strength of PVL can be tailored for specific applications.[8][9]

-

Versatility: These properties make PVL an attractive material for drug delivery systems, tissue engineering scaffolds, and implantable medical devices.[3][4]

The successful application of PVL hinges on a thorough understanding and precise characterization of its degradation profile and its interaction with biological systems. This guide will provide the foundational knowledge and practical protocols to achieve this.

The Degradation Profile of PVL: Mechanisms and Assessment

The degradation of PVL, like other aliphatic polyesters, primarily occurs through the hydrolysis of its ester linkages. This process can be abiotic or accelerated by enzymatic activity, leading to a reduction in molecular weight and eventual mass loss. The degradation rate is a critical parameter, influencing the lifespan of an implant or the release kinetics of a drug delivery system.

Core Degradation Mechanisms

Hydrolytic Degradation: In an aqueous environment, water molecules can attack the ester bonds in the PVL backbone. This is a slow process that typically follows a bulk erosion mechanism, where water penetrates the entire polymer matrix, and chain scission occurs throughout.[8] The degradation rate is influenced by factors such as the polymer's hydrophobicity, crystallinity, and the surrounding pH and temperature.[8][9] Copolymers of δ-valerolactone and L-lactide, for instance, have shown that the incorporation of δ-VL can disturb the regularity of the PLLA structure, accelerating degradation.[9]

Enzymatic Degradation: In the physiological environment, the degradation process is significantly expedited by enzymes, particularly lipases and esterases, which catalyze the hydrolysis of ester bonds.[10][11] This is a surface-mediated process, as the hydrophilic enzymes primarily act on the polymer surface they can access.[12][13] The degradation proceeds by breaking down the high-molecular-weight polymer into smaller oligomers and, ultimately, into the soluble monomer, 5-hydroxyvaleric acid, which can be metabolized by the body.[1] The susceptibility to enzymatic attack is heavily dependent on the polymer's morphology; amorphous regions are degraded more readily than the more ordered crystalline regions.[10][14]

Experimental Protocol: In Vitro Enzymatic Degradation of PVL Films

This protocol provides a robust method for quantifying the enzymatic degradation rate of PVL. The causality is rooted in simulating a biologically relevant environment to measure changes in the material's physical and chemical properties over time.

Principle: Polymer films are incubated in a buffered solution containing a relevant hydrolytic enzyme (e.g., lipase). Degradation is assessed by measuring the percentage of mass loss and the decrease in molecular weight at predetermined time points.

Methodology:

-

Sample Preparation (The "Why"): A consistent starting form is crucial for reproducible results. Solvent casting creates films of uniform thickness.

-

Dissolve 500 mg of PVL in a suitable solvent (e.g., 10 mL of tetrahydrofuran (THF)).

-

Cast the solution into a flat, non-stick (e.g., Teflon) petri dish and allow the solvent to evaporate slowly in a fume hood for 48 hours.

-

Place the resulting film under a vacuum for at least 24 hours to remove any residual solvent, which could otherwise affect enzyme activity or film weight.

-

Use a die punch to cut uniform circular discs (e.g., 6 mm diameter). Record the initial dry weight (W₀) of each disc (n=3 per time point).

-

-

Degradation Medium Preparation (The "Why"): Phosphate-buffered saline (PBS) mimics physiological pH, while the enzyme provides the catalytic action. A control without the enzyme is essential to isolate the effect of enzymatic hydrolysis from simple abiotic hydrolysis.

-

Prepare a stock solution of Porcine Pancreatic Lipase (or other relevant lipase) at 1 mg/mL in sterile PBS (pH 7.4).

-

Prepare a control solution of sterile PBS (pH 7.4) without the enzyme.

-

Filter-sterilize both solutions using a 0.22 µm filter.

-

-

Incubation (The "Why"): Incubation at 37°C simulates body temperature. Agitation ensures the entire surface of the film is exposed to the medium.

-

Place one pre-weighed PVL disc into each well of a sterile 24-well plate.

-

Add 2 mL of the lipase solution to the sample wells and 2 mL of the PBS control solution to the control wells.

-

Incubate the plates at 37°C in an incubator with gentle agitation (e.g., 50 rpm).

-

The degradation medium should be replaced every 48-72 hours to ensure consistent enzyme activity.

-

-

Analysis (The "Why"): A multi-faceted analysis provides a complete picture of degradation. Mass loss is a direct measure of erosion, while GPC reveals changes to the polymer backbone integrity. SEM visualizes the physical impact on the surface.

-

At each designated time point (e.g., 1, 3, 7, 14, 28 days), retrieve the discs (n=3 from the enzyme group and n=3 from the control group).

-

Gently rinse the discs with deionized water to remove any adsorbed salts or enzyme residues.

-

Freeze-dry the discs until a constant weight is achieved. Record the final dry weight (Wf).

-

Calculate Mass Loss (%): [(W₀ - Wf) / W₀] * 100.

-

Molecular Weight Analysis: Analyze one disc from each group using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI).

-

Surface Morphology: Analyze one disc from each group using Scanning Electron Microscopy (SEM) to observe changes in surface topography, such as pitting or cracking.

-

Biocompatibility Profile of PVL: Cellular and Tissue Interactions

Biocompatibility is not a single property but a collection of responses that occur at the interface of a material and a biological system. For PVL, this means a low inflammatory response, negligible toxicity, and the ability to support cellular growth where required (e.g., in tissue engineering).[15] PVL is generally considered to have low cytotoxicity and good biocompatibility.[4]

In Vitro and In Vivo Assessment

In Vitro Cytotoxicity: The first step in biocompatibility testing is to assess the material's effect on cells in culture. This is typically done using an extraction method, where the material is incubated in cell culture medium, and this "extract" is then used to treat a cell monolayer. Assays like MTT or MTS measure the metabolic activity of the cells, which is a proxy for cell viability and proliferation. Studies have shown that PVL-based materials support cell adhesion and growth.[7]

In Vivo Response: Following successful in vitro tests, materials are often implanted in animal models (e.g., subcutaneously in rats or rabbits) to assess the tissue response.[16] For a biocompatible material like PVL, the expected response is the formation of a thin, fibrous capsule around the implant with a minimal presence of inflammatory cells (e.g., macrophages, lymphocytes) over time.[17]

Quantitative Biocompatibility Data Summary

| Material/Scaffold | Cell Type | Assay | Key Finding | Reference |

| PE-co-VAL/PVL Blend | Not Specified | Cell Viability | The blend exhibited good performance in terms of cell viability, adhesion, and growth. | [7] |

| Pδ-VL/TiO₂ Nanohybrid | Not Specified | MTT | The material supported cell adhesion. | [5] |

| PVL-co-PAVL Microparticles | Sprague-Dawley Rats (in vivo) | Histology | Minimal changes in subcutaneous tissue were observed at the injection site. | [16] |

| PEVAL/PDVAL/β-TCP Composite | Mesenchymal Stem Cells (MSCs) | Proliferation Test | The hybrid materials were non-toxic and supported MSC growth and proliferation. | [18] |

| Cross-linked PVL-co-PAVL Matrices | L929 Mouse Fibroblasts | Not Specified | The polymeric discs resulted in no adverse effects following subcutaneous implantation. | [17][19] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay via Extract Method)

This protocol, compliant with ISO 10993-5 standards, is a trustworthy method for evaluating the potential cytotoxicity of leachable substances from PVL.

Principle: Extracts from the PVL material are incubated with a cell line. The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Material and Control Preparation (The "Why"): The extraction ratio is standardized to ensure comparable results. Positive and negative controls are non-negotiable for validating the assay; they confirm that the cells respond as expected to known toxic and non-toxic materials.

-

Prepare PVL samples according to a surface area to volume ratio of 3 cm²/mL as per ISO 10993-12.

-

Sterilize the PVL samples (e.g., using 70% ethanol washes followed by sterile PBS washes; ethylene oxide is another option).

-

Test Article: Place sterile PVL in complete cell culture medium (e.g., DMEM + 10% FBS) at the specified ratio.

-

Negative Control: Use high-density polyethylene (HDPE) film in the medium.

-

Positive Control: Use a dilute solution of phenol or organotin-stabilized polyurethane in the medium.

-

Incubate all three preparations at 37°C for 24 hours to create the extracts.

-

-

Cell Culture (The "Why"): L929 mouse fibroblasts are a standard, robust cell line recommended by ISO for cytotoxicity testing.

-

Culture L929 cells in complete medium in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach and form a semi-confluent monolayer.

-

-

Cell Treatment (The "Why"): Exposing the cells to the extracts directly tests the effect of any leachable components from the material.

-

After 24 hours, carefully aspirate the culture medium from the wells.

-

Replace it with 100 µL of the prepared extracts (PVL extract, negative control extract, positive control extract). Include a set of wells with fresh medium only as an untreated control.

-

Incubate the plate for another 24 hours under the same conditions.

-

-

MTT Assay and Quantification (The "Why"): This is the measurement step. The amount of purple formazan is a direct indicator of the metabolic health of the cell population.

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours. Viable cells will form visible purple crystals.

-

Aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

-

Calculate % Viability: [(Absorbance of Test Article - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100.

-

Validate the Assay: The positive control should show significantly reduced viability, and the negative control should show viability comparable to the untreated control.

-

Conclusion and Future Outlook

Poly(δ-valerolactone) stands as a versatile and promising biodegradable polymer for the medical field.[4] Its favorable degradation profile, which can be modulated through copolymerization, and its established biocompatibility make it a strong candidate for a new generation of drug delivery systems and tissue engineering scaffolds.[3][4][15]

The experimental frameworks provided in this guide offer a validated approach to characterizing the fundamental properties of PVL. By understanding the causality behind each protocol step, researchers can generate reliable and reproducible data, accelerating the translation of PVL-based technologies from the laboratory to clinical applications. Future research will likely focus on creating advanced PVL copolymers with highly specific degradation rates and functional groups to enable targeted therapies and more sophisticated tissue regeneration strategies.

References

-

Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems. (2024-02-26). Mat-dat.net. [Link]

-

Duale, K., Zięba, M., et al. (2018-08-14). Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid. National Institutes of Health (NIH). [Link]

-

In VITRO degradation of POLY(LACTIDE/δ-valerolactone) copolymers. (2025-08-10). ResearchGate. [Link]

-

The Versatility of this compound in Biodegradable Polymer Synthesis. sfcchem.com. [Link]

-

Benaoun, F., et al. (2019-02-10). Preparation and Characterization of Poly(δ-Valerolactone)/TiO2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. MDPI. [Link]

-

Biodegradation of Poly(R,S)-β-hydroxybutyrate and its copolymer with δ-Valerolactone Synthesized by Aluminoxane Catalyst. (2025-08-06). ResearchGate. [Link]

-

Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction. RSC Publishing. [Link]

-

Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility. (2021-03-16). PubMed. [Link]

-

Poly(δ-valerolactone)/Poly(ethylene-co-vinylalcohol)/β-Tricalcium Phosphate Composite as Scaffolds. National Institutes of Health (NIH). [Link]

-

Understanding the hydrolysis mechanism on segments and aggregate structures: Corrosion-tailored poly (lactic acid) deriving copolymers with δ-valerolactone. (2022-12-01). PubMed. [Link]

-

Study of biodegradability of poly(δ‐valerolactone‐co‐L‐lactide)s. Scite.ai. [Link]

-

Poly(δ-valerolactone-co-allyl-δ-valerolactone) Cross-linked Microparticles: Formulation, Characterization and Biocompatibility. (2025-08-06). ResearchGate. [Link]

-

Tokiwa, Y., et al. (2009). Biodegradability of Plastics. PubMed Central (PMC). [Link]

-

(PDF) Poly(δ-valerolactone)/Poly(ethylene-co-vinylalcohol)/β-Tricalcium Phosphate Composite as Scaffolds: Preparation, Properties, and In Vitro Amoxicillin Release. (2020-12-02). ResearchGate. [Link]

-

Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid. (2018-08-14). MDPI. [Link]

-

Enzymatic degradation of poly (ε-caprolactone), poly (vinyl acetate) and their blends by lipases. (2025-08-09). ResearchGate. [Link]

-

Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. [Link]

-

Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022-04-30). MDPI. [Link]

-

Factors Controlling Drug Release in Cross-linked Poly(valerolactone) Based Matrices. ACS Publications. [Link]

-

Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms. (2025-06-18). PubMed Central (PMC). [Link]

-

IN VITRO CYTOTOXICITY AND PHYSICOCHEMICAL EVALUATION OF FREEZE-DRIED HYDROGEL DELIVERY SYSTEMS OF HYDROCORTISONE. Engineering of Biomaterials. [Link]

Sources

- 1. Molecular Level Structure of Biodegradable Poly(this compound) Obtained in the Presence of Boric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Poly(this compound): Properties, Synthesis and Applications in Drug Carrier Systems_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. scite.ai [scite.ai]

- 7. This compound: properties and applications_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the hydrolysis mechanism on segments and aggregate structures: Corrosion-tailored poly (lactic acid) deriving copolymers with δ-valerolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradability of Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]

- 15. Poly(δ-valerolactone)/Poly(ethylene-co-vinylalcohol)/β-Tricalcium Phosphate Composite as Scaffolds: Preparation, Properties, and In Vitro Amoxicillin Release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Introduction: The Critical Role of Purity in δ-Valerolactone Applications

An In-Depth Technical Guide to the Purity Analysis of Delta-Valerolactone Monomer

This compound (δ-VL), a cyclic ester, is a cornerstone monomer in the synthesis of biodegradable and biocompatible aliphatic polyesters, such as poly(δ-valerolactone) (PVL).[1][2] These polymers are paramount in advanced biomedical applications, including implantable drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[1][3] The performance, safety, and predictability of the final polymeric material are intrinsically linked to the purity of the initial δ-VL monomer.

Impurities, even at trace levels, can have a profound impact. Water, for example, can act as an unwanted initiator in ring-opening polymerization (ROP), leading to poor control over molecular weight and a broadened molecular weight distribution.[4] Residual acidic species, such as the hydrolysis product 5-hydroxypentanoic acid, can alter polymerization kinetics, while unreacted starting materials or synthetic byproducts may compromise the biocompatibility and mechanical integrity of the final device. Furthermore, the inherent tendency of δ-valerolactone to self-polymerize necessitates careful analysis to quantify oligomeric and polymeric content.[5]

This guide provides a comprehensive framework for the analytical chemist, researcher, or drug development professional tasked with establishing a robust purity profile for δ-valerolactone. We will move beyond simple procedural lists to explore the causality behind technique selection, protocol design, and data interpretation, ensuring a self-validating and scientifically rigorous approach.

Core Chromatographic Technique: Gas Chromatography (GC)

Gas Chromatography is the workhorse for assessing the purity of δ-valerolactone and quantifying volatile organic impurities. Its high resolving power and sensitivity make it ideal for separating the monomer from structurally similar compounds, residual solvents, or synthetic precursors.

Causality of GC Method Selection

The choice of GC is predicated on the physicochemical properties of δ-valerolactone: it possesses sufficient volatility and thermal stability to be analyzed in the gas phase without degradation.[6] A Flame Ionization Detector (FID) is typically employed due to its excellent sensitivity to hydrocarbons and a wide linear range, making it suitable for quantifying impurities from parts-per-million (ppm) levels to percentage levels. When impurity identification is required, coupling GC with a Mass Spectrometer (GC-MS) provides definitive structural information based on mass-to-charge ratio and fragmentation patterns.[7][8]

Workflow for GC Purity Analysis

Caption: Workflow for δ-Valerolactone Purity Assay by GC-FID.

Experimental Protocol: GC-FID Purity Assay

-

System Preparation:

-

Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A mid-polarity capillary column, such as an RTX-VMS (30 m x 0.25 mm ID, 1.4 µm film thickness), is effective for separating lactones and related compounds.[1]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

Instrumental Parameters:

-

Injector Temperature: 220 °C.[7]

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Final Hold: Hold at 240 °C for 5 minutes.

-

-

Detector Temperature: 250 °C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of δ-valerolactone at approximately 10 mg/mL in a suitable solvent like dichloromethane.

-

Prepare a sample solution at the same concentration.

-